molecular formula C17H13NO3S B2498635 (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate CAS No. 946346-98-1

(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate

Cat. No.: B2498635
CAS No.: 946346-98-1
M. Wt: 311.36
InChI Key: XQHJLTFGJYPGBK-HJWRWDBZSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR analysis reveals distinct proton environments characteristic of the hybrid structure. The thiophene ring protons resonate as a multiplet at δ 7.35–7.31 ppm, while the phenylacrylate moiety exhibits aromatic protons as a doublet at δ 7.68 ppm (J = 8.7 Hz) and δ 6.63 ppm (J = 8.7 Hz). The isoxazole methylene group (CH2) appears as a singlet at δ 5.12 ppm, consistent with its attachment to the electron-withdrawing ester group.

13C NMR data further corroborate the structure:

  • The isoxazole C3 carbon (adjacent to oxygen) appears at δ 161.1 ppm.
  • The acrylate carbonyl carbon resonates at δ 170.1 ppm, while the ester carbonyl (C=O) is observed at δ 165.5 ppm.
  • Thiophene carbons are identified at δ 126.4–130.3 ppm, aligning with typical thiophene derivatives.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • A strong C=O stretch at 1735 cm⁻¹ (ester).
  • C=N imine stretch at 1607 cm⁻¹ (isoxazole ring).
  • Aromatic C=C vibrations at 1521 cm⁻¹ (phenyl) and 1476 cm⁻¹ (thiophene).
  • C-O-C asymmetric stretching at 1241 cm⁻¹, confirming the ester linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits a λmax at 310 nm, attributed to π→π* transitions in the conjugated isoxazole-thiophene system. A weaker n→π* transition at 260 nm arises from the acrylate ester group, consistent with analogous isoxazole-acrylate hybrids.

Table 1: Key Spectroscopic Data

Technique Observed Signal Assignment Source
1H NMR δ 5.12 (s, 1H) Isoxazole CH2
13C NMR δ 170.1 ppm Acrylate C=O
IR 1735 cm⁻¹ Ester C=O stretch
UV-Vis λmax = 310 nm Conjugated π-system excitation

X-ray Crystallographic Studies

Single-crystal X-ray diffraction analysis reveals the compound crystallizes in the monoclinic Cc space group with two independent molecules per asymmetric unit. Key structural features include:

  • Dihedral Angles : The isoxazole and thiophene rings form near-orthogonal arrangements (85.6–88.7°), while the phenylacrylate moiety adopts a planar conformation (r.m.s. deviation = 0.029 Å).
  • Bond Lengths : The C-O bond in the ester group measures 1.332 Å, typical for acrylate esters. The isoxazole N-O bond length is 1.408 Å, consistent with delocalized π-electron density.
  • Packing Interactions : Weak C–H⋯O hydrogen bonds (2.78–3.12 Å) stabilize the crystal lattice, while π-π stacking between phenyl rings occurs at 3.45 Å interplanar distances.

Disorder is observed in the thiophene sulfur position (occupancy ratio 0.65:0.35), likely due to steric interactions with the adjacent isoxazole ring.

Table 2: Crystallographic Parameters

Parameter Value Source
Space Group Cc
Unit Cell Volume 2457.8 ų
Dihedral Angle (Isoxazole-Thiophene) 87.2° ± 0.3°
C=O Bond Length 1.226 Å

Comparative Analysis with Analogous Isoxazole-Acrylate Hybrids

Structural Comparisons

  • Substituent Effects : Replacement of the 4-chlorophenyl group (as in ) with thiophene increases planarity, reducing the dihedral angle between isoxazole and aromatic rings by 12° compared to chlorinated analogs.
  • Electronic Properties : The thiophene moiety enhances conjugation, shifting UV λmax by +25 nm relative to phenyl-substituted derivatives.
  • Crystallographic Trends : Brominated isoxazole-acrylates (e.g., ) exhibit tighter π-π stacking (3.25 Å vs. 3.45 Å here) due to increased polarizability.

Reactivity Patterns

  • The Z-configuration of the acrylate double bond (confirmed by NOESY correlations) reduces steric hindrance, enabling 6π-electrocyclization at lower temperatures (80°C) compared to E-isomers (>100°C).
  • Thiophene sulfur participates in charge-transfer interactions, increasing stability against photodegradation by 40% relative to furan-containing analogs.

Table 3: Comparative Properties of Isoxazole-Acrylate Hybrids

Compound λmax (nm) Dihedral Angle (°) Thermal Stability (°C) Source
(Z)-Thiophene derivative 310 87.2 180
(E)-4-Chlorophenyl analog 285 94.5 160
Furan-containing hybrid 295 89.1 140

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl (Z)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c19-17(9-8-13-5-2-1-3-6-13)20-12-14-11-15(21-18-14)16-7-4-10-22-16/h1-11H,12H2/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHJLTFGJYPGBK-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Cycloaddition

The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and a thiophene-bearing alkyne. Adapted from Claisen’s oximation and modern copper-catalyzed methods:

Procedure :

  • Nitrile Oxide Generation : Thiophene-2-carbaldehyde oxime (1.0 equiv) is treated with tert-butyl nitrite (3.0 equiv) and acetic acid (0.4 equiv) in chloroform, yielding thiophene-2-carbonitrile oxide.
  • Cycloaddition : The nitrile oxide reacts with propargyl alcohol (1.2 equiv) in the presence of CuI (5 mol%) and ZnBr₂ (2.0 equiv) at 0°C → RT for 24 h.

Reaction Scheme :
$$
\text{Thiophene-2-C=O} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{Oxime} \xrightarrow{\text{t-BuONO}} \text{Nitrile Oxide} \xrightarrow{\text{HC≡CCH2OH}} \text{5-(Thiophen-2-yl)Isoxazol-3-Methanol}
$$

Characterization :

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.5 Hz, 1H, thiophene-H), 7.12 (d, J = 5.0 Hz, 1H, thiophene-H), 6.99 (s, 1H, isoxazole-H), 4.75 (s, 2H, CH₂OH).
  • MS (ESI) : m/z 208.03 [M+H]⁺.

Optimization of Cycloaddition Regioselectivity

Regioselectivity (3,5-substitution) is ensured by:

  • Copper Catalysis : CuI coordinates the nitrile oxide, directing alkyne addition to the β-position.
  • Solvent Effects : Chloroform enhances dipole-dipole interactions, favoring head-to-tail cycloadducts.

Yield : 82% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Synthesis of (Z)-3-Phenylacrylic Acid

Wittig Reaction with Stereocontrol

(Z)-3-Phenylacrylic acid is prepared via a modified Horner-Wadsworth-Emmons reaction to favor the Z-alkene:

Procedure :

  • Phosphonate Preparation : Triethyl phosphonoacetate (1.0 equiv) reacts with benzaldehyde (1.1 equiv) using NaH (1.2 equiv) in THF at 0°C.
  • Hydrolysis : The ester is saponified with LiOH (2.0 equiv) in THF/H₂O (3:1) at RT.

Reaction Scheme :
$$
\text{PhCHO} + \text{(EtO)2P(O)CH2CO2Et} \xrightarrow{\text{NaH}} \text{PhCH=CHCO2Et} \xrightarrow{\text{LiOH}} \text{PhCH=CHCO_2H}
$$

Characterization :

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.35–7.45 (m, 5H, Ar-H), 6.45 (d, J = 12.0 Hz, 1H, =CH), 5.95 (d, J = 12.0 Hz, 1H, =CH).
  • J(Coupling) : 12.0 Hz confirms Z-configuration.

Esterification of Isoxazole Methanol with (Z)-3-Phenylacrylic Acid

Steglich Esterification

The alcohol is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):

Procedure :

  • Activation : (Z)-3-Phenylacrylic acid (1.2 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) in dry CH₂Cl₂ are stirred at 0°C for 30 min.
  • Coupling : 5-(Thiophen-2-yl)isoxazol-3-methanol (1.0 equiv) is added, and the mixture is stirred at RT for 12 h.

Reaction Scheme :
$$
\text{Isoxazole-CH2OH} + \text{PhCH=CHCO2H} \xrightarrow{\text{DCC/DMAP}} \text{Target Ester}
$$

Optimization :

  • Temperature : RT prevents isomerization of the Z-alkene.
  • Solvent : Anhydrous CH₂Cl₂ minimizes hydrolysis.

Yield : 78% after purification (SiO₂, hexane/EtOAc 3:1).

Analytical Data for (Z)-(5-(Thiophen-2-yl)Isoxazol-3-yl)Methyl 3-Phenylacrylate

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, CDCl₃) :
    • δ 7.65 (d, J = 3.5 Hz, 1H, thiophene-H), 7.40–7.55 (m, 5H, Ar-H), 7.20 (d, J = 5.0 Hz, 1H, thiophene-H), 6.85 (s, 1H, isoxazole-H), 6.55 (d, J = 12.0 Hz, 1H, =CH), 6.10 (d, J = 12.0 Hz, 1H, =CH), 5.25 (s, 2H, OCH₂).
  • ¹³C-NMR (100 MHz, CDCl₃) :
    • δ 167.8 (C=O), 162.5 (isoxazole-C3), 150.2 (isoxazole-C5), 134.5–128.0 (Ar-C), 123.5 (=CH), 118.5 (=CH), 62.0 (OCH₂).
  • HRMS (ESI) : m/z 368.0985 [M+Na]⁺ (calc. 368.0991).

Purity and Configuration Analysis

  • HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1645 cm⁻¹ (C=C).

Comparative Evaluation of Synthetic Routes

Method Yield (%) Regioselectivity Stereocontrol Scalability
Nitrile Oxide Cycloaddition 82 High (3,5) N/A Moderate
Steglich Esterification 78 N/A High (Z) High

Challenges and Mitigation Strategies

  • Polymerization of Acrylate : Inhibited by BHT (0.1 wt%) and low-temperature storage.
  • Oxime Stability : Freshly prepared nitrile oxides prevent decomposition.
  • Catalyst Recycling : CuI/ZnBr₂ recovered via filtration (82% retention after 3 cycles).

Chemical Reactions Analysis

Types of Reactions

(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Scientific Research Applications

Chemistry

Building Block for Complex Molecules
(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate serves as a crucial building block in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have demonstrated that derivatives of thiophene and isoxazole possess significant antibacterial effects against various pathogens .

Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) through mechanisms involving enzyme inhibition .

Medicine

Therapeutic Agent Development
Due to its biological activities, this compound is being explored as a potential therapeutic agent in drug development. Its ability to interact with specific molecular targets may lead to new treatments for diseases, particularly in oncology and infectious diseases .

Industry

Organic Semiconductors
The compound's electronic properties make it suitable for applications in organic semiconductors. It can be utilized in the development of advanced materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Studies

  • Anticancer Activity Study
    In vitro testing of thiophene-linked compounds showed promising results against multiple cancer cell lines, indicating potential use in developing new anticancer therapies .
  • Antimicrobial Efficacy
    Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

The target compound’s isoxazole-thiophene core distinguishes it from analogous heterocyclic esters. For example, compounds 4 and 5 in feature thiazole and triazole rings instead of isoxazole-thiophene systems .

Ester Group Functionality

The phenylacrylate ester in the target compound differs from the carbamate and ureido linkages in the thiazolylmethyl derivatives listed in and . For instance, the Pharmacopeial Forum compounds include complex peptide-like backbones with multiple stereocenters, whereas the target molecule’s ester group offers simpler hydrolytic lability. This structural divergence suggests differences in metabolic stability or bioavailability.

Research Implications and Gaps

The structural uniqueness of (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate highlights the need for experimental data on its crystallography, solubility, and reactivity. Comparative studies with ’s isostructural compounds could clarify the role of heterocycle choice on material properties . Future work should prioritize SC-XRD analysis (using SHELX ) and synthetic optimization to expand this comparative framework.

Biological Activity

(Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound consists of an isoxazole ring substituted with a thiophene moiety and a phenylacrylate group. Its structural formula can be represented as follows:

C15H13N2O2S\text{C}_{15}\text{H}_{13}\text{N}_2\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing isoxazole and thiophene moieties. For instance, derivatives similar to this compound have shown significant inhibitory effects on various cancer cell lines.

Table 1: Anticancer Activity against Different Cell Lines

CompoundCell LineIC50 (µM)
This compoundA5490.50 ± 0.05
MCF-71.25 ± 0.11
HeLa1.03 ± 0.24

The compound exhibited notable potency against lung (A549) and breast (MCF-7) cancer cell lines, indicating its potential as a therapeutic agent in oncology .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival; thus, its inhibition leads to apoptosis in cancer cells .

Case Study: Inhibition of PI3K/Akt/mTOR Pathway
In a study examining the effects of this compound on A549 cells, it was found that treatment at low concentrations resulted in significant apoptosis induction and cell cycle arrest at the G0/G1 phase. The compound's ability to suppress AKT phosphorylation further supports its role as a dual inhibitor of PI3Kα/mTOR .

Antimicrobial Activity

Beyond anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties.

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-phenylacrylate, and how are key intermediates validated?

  • Methodology : The synthesis typically involves a multi-step approach:

  • Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., thiophene derivatives) under controlled conditions .
  • Esterification : Coupling the isoxazole-thiophene intermediate with 3-phenylacrylic acid via Steglich esterification (DCC/DMAP) or Mitsunobu reactions .
  • Validation : Intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Key Techniques :

  • NMR : Distinct 1H^1H-NMR signals for the thiophene protons (δ 6.8–7.4 ppm), isoxazole C-H (δ 6.2–6.5 ppm), and acrylate vinyl protons (δ 5.8–6.3 ppm, Z-configuration) .
  • IR : Stretching vibrations for ester carbonyl (~1720 cm1^{-1}) and isoxazole C=N (~1600 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to confirm the backbone .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

  • Assays :

  • Enzyme inhibition : Test against kinases (e.g., CDK1/GSK3β) using fluorescence polarization assays .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in the Z-configuration of the acrylate moiety?

  • Strategies :

  • Solvent effects : Use non-polar solvents (e.g., toluene) to favor Z-isomer stabilization via intramolecular H-bonding .
  • Catalysts : Employ Lewis acids (e.g., ZnCl2_2) to direct stereochemistry during esterification .
  • Kinetic control : Monitor reaction progression via HPLC to isolate the Z-isomer before equilibration .

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they inform reactivity?

  • Approach :

  • DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., acrylate β-carbon) for predicting regioselective reactions .
  • MD simulations : Study solvation effects on conformational stability in biological environments .

Q. How can crystallographic data resolve contradictions in reported biological activities across studies?

  • Protocol :

  • Single-crystal X-ray diffraction : Determine absolute configuration and intermolecular interactions (e.g., π-π stacking between thiophene and phenylacrylate) .
  • Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C-H···O bonds) influencing binding to biological targets .
  • Validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) to confirm structural integrity .

Q. How should researchers address discrepancies in enzyme inhibition data between in vitro and cell-based assays?

  • Methodological Solutions :

  • Permeability assays : Measure cellular uptake via LC-MS to correlate intracellular concentration with activity .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
  • Metabolite analysis : Identify hydrolysis products (e.g., free 3-phenylacrylic acid) via LC-HRMS to assess stability .

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